1-(6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,3-b]indol-8-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]pyridin-2-one
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Overview
Description
PMID25522065-Compound-3: is a synthetic organic compound known for its role as an inhibitor of 15-hydroxyprostaglandin dehydrogenase (HPGD). This compound is a thiazolidinedione analogue and has been studied for its potential therapeutic applications in the prevention or treatment of cardiovascular, gastrointestinal, and renal diseases by increasing prostaglandin levels through the inhibition of HPGD-induced prostaglandin metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID25522065-Compound-3 involves the formation of a thiazolidinedione core structure. The key steps include:
Formation of the Thiazolidinedione Ring: This is typically achieved through the reaction of a suitable aldehyde with thiosemicarbazide, followed by cyclization.
Substitution Reactions: The introduction of various substituents on the phenyl ring is carried out using standard electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of PMID25522065-Compound-3 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: PMID25522065-Compound-3 can undergo oxidation reactions, particularly at the thiazolidinedione ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various reduced analogues, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced analogues with different oxidation states.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: PMID25522065-Compound-3 is used as a model compound in studies of thiazolidinedione chemistry and its derivatives. It serves as a reference for developing new synthetic methodologies and understanding reaction mechanisms .
Biology and Medicine: The compound’s ability to inhibit 15-hydroxyprostaglandin dehydrogenase makes it a valuable tool in studying prostaglandin metabolism and its role in various diseases. It has potential therapeutic applications in treating cardiovascular, gastrointestinal, and renal diseases .
Industry: In the pharmaceutical industry, PMID25522065-Compound-3 is used in the development of new drugs targeting prostaglandin metabolism. Its unique structure and biological activity make it a candidate for further drug development .
Mechanism of Action
PMID25522065-Compound-3 exerts its effects by inhibiting the enzyme 15-hydroxyprostaglandin dehydrogenase (HPGD). This inhibition leads to increased levels of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and vascular function. The compound binds to the active site of HPGD, preventing the enzyme from metabolizing prostaglandins, thereby enhancing their biological effects .
Comparison with Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione used to treat type 2 diabetes.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to hepatotoxicity.
Uniqueness: PMID25522065-Compound-3 is unique in its specific inhibition of 15-hydroxyprostaglandin dehydrogenase, which distinguishes it from other thiazolidinediones primarily used for their antidiabetic properties. Its potential therapeutic applications in cardiovascular, gastrointestinal, and renal diseases highlight its versatility and importance in medical research .
Properties
Molecular Formula |
C24H21F3N4O |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
1-(6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,3-b]indol-8-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]pyridin-2-one |
InChI |
InChI=1S/C24H21F3N4O/c1-30-21-3-2-9-28-14-19(21)18-6-5-17(12-22(18)30)31-10-8-15(11-23(31)32)20-7-4-16(13-29-20)24(25,26)27/h4-8,10-13,28H,2-3,9,14H2,1H3 |
InChI Key |
KTVJCRABCWFUNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNCCC2)C3=C1C=C(C=C3)N4C=CC(=CC4=O)C5=NC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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